

Zatebradine: A Technical Review of Primary Research Applications

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Compound of Interest

Compound Name: Zatebradine

Cat. No.: B1210436

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Introduction

Zatebradine (UL-FS 49) is a bradycardic agent that has been a subject of significant interest in cardiovascular research. Its primary mechanism of action involves the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (I_f) in the sinoatrial (SA) node. This current plays a crucial role in the generation of spontaneous diastolic depolarization, thereby controlling the heart rate. This technical guide provides an in-depth review of the primary research applications of **Zatebradine**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: HCN Channel Inhibition

Zatebradine exerts its heart rate-lowering effects by directly blocking HCN channels, the molecular correlate of the I_f current. This blockade reduces the slope of phase 4 diastolic depolarization in SA node cells, leading to a decrease in heart rate.^[1] Research has shown that **Zatebradine** is a potent inhibitor of all four human HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potencies in the low micromolar range.^[2] The blockade is use-dependent, meaning it is more pronounced at higher stimulation frequencies.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from primary research studies on **Zatebradine**.

Table 1: In Vitro Efficacy of Zatebradine on HCN Channels

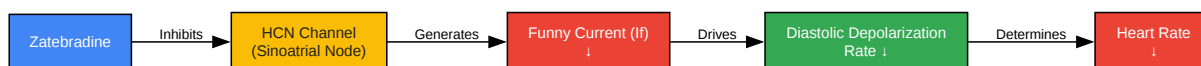
Parameter	Species/Cell Line	Channel Isoform	Value	Reference
IC50	Human	HCN1	1.83 μM	[3]
Human	HCN2	2.21 μM		
Human	HCN3	1.90 μM		
Human	HCN4	1.88 μM		
Mean (HCN1-4)	1.96 μM			

Table 2: Electrophysiological Effects of Zatebradine in Canine Models

Parameter	Dosage	Effect	Reference
Heart Rate	0.05 - 1.5 mg/kg i.v.	Dose-dependent decrease	
Sinoatrial Conduction Time (SACT)	0.0625 - 0.25 mg/kg	Dose-related increase	
AH Interval	> 0.25 mg/kg	Significantly increased (from 135 to 178 ms)	
QTc Interval	> 0.5 mg/kg	Significantly increased (from 0.43 to 0.56 s1/2)	
Atrial Effective Refractory Period	> 0.5 mg/kg	Significantly increased (31%)	
Action Potential Duration (ventricle)	> 0.5 mg/kg	Significantly increased	
IC50 (Sinus Node Automaticity)	-	0.23 mg/kg	
EC50 (AH Interval Prolongation)	-	0.58 mg/kg	
EC50 (Atrial ERP Increase)	-	0.69 mg/kg	
EC50 (Action Potential Duration Increase)	-	0.76 mg/kg	

Signaling Pathways and Experimental Workflows

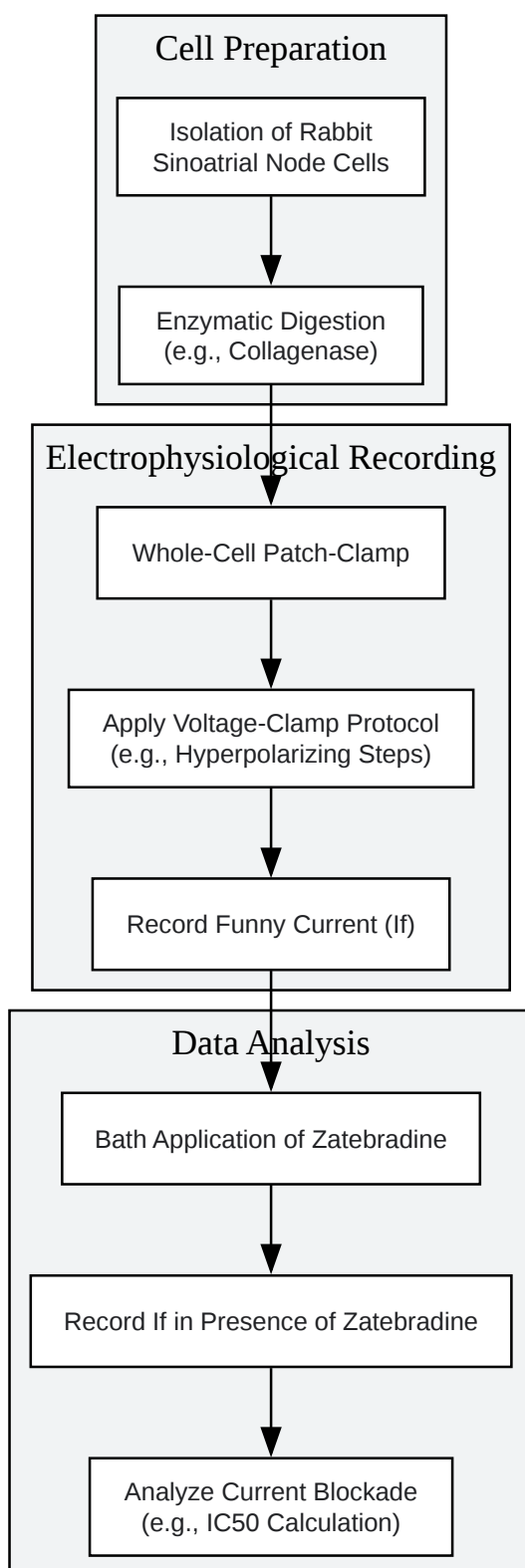
Signaling Pathway of Zatebradine Action



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Caption: **Zatebradine**'s mechanism of action on heart rate.

Experimental Workflow for In Vitro Patch-Clamp Analysis



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References

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